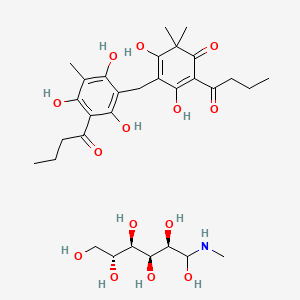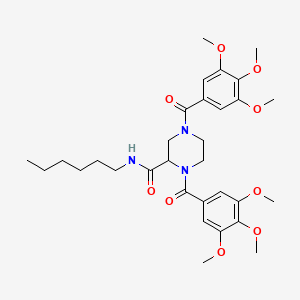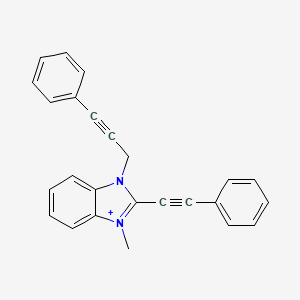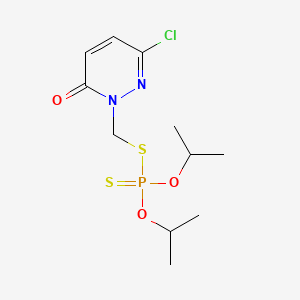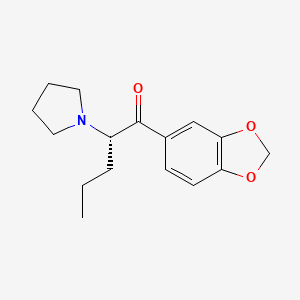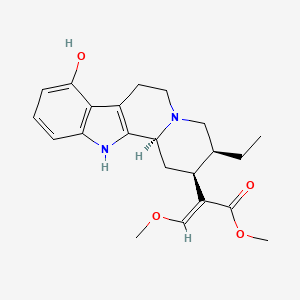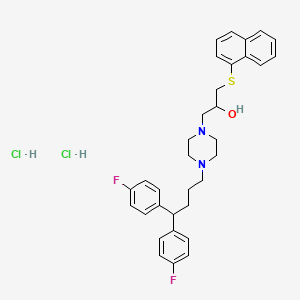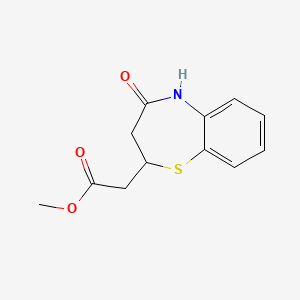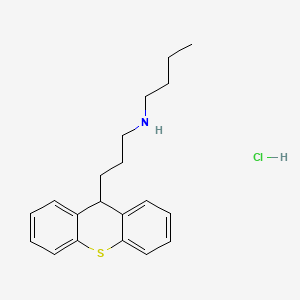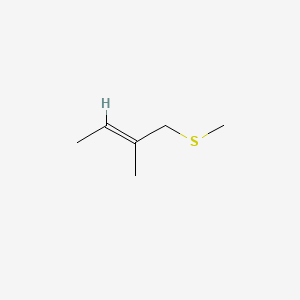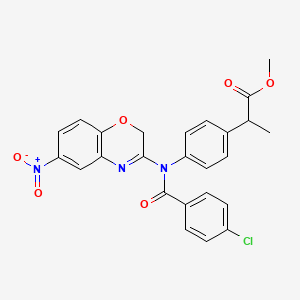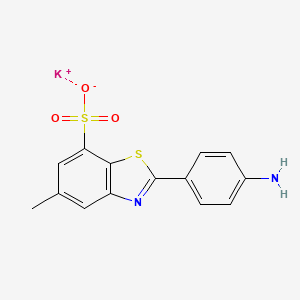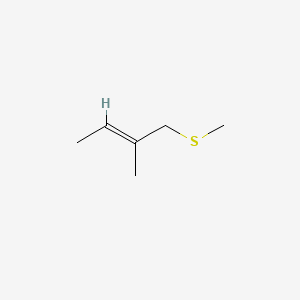
2-Methyl-1-methylthio-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-methylthio-2-butene is an organic compound with the molecular formula C6H12S. It belongs to the class of dialkylthioethers, which are organosulfur compounds containing a thioether group substituted by two alkyl groups . This compound is known for its distinct cooked, meaty, and roasted taste .
Méthodes De Préparation
The synthesis of 2-Methyl-1-methylthio-2-butene can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with methanethiol under specific conditions . Industrial production methods may involve similar reactions but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Des Réactions Chimiques
2-Methyl-1-methylthio-2-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be used to modify the double bond or the thioether group, often employing reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Methyl-1-methylthio-2-butene has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-methylthio-2-butene involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include the modification of proteins and enzymes, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
2-Methyl-1-methylthio-2-butene can be compared with other similar compounds, such as:
3-Methyl-1-(methylthio)-2-butene: This compound also contains a thioether group and is known for its presence in the defensive secretions of certain beetle species.
2-Methyl-2-butene: This compound lacks the thioether group but shares a similar carbon skeleton.
2-Methyl-1-butene: Similar in structure but without the thioether group, it is used in various industrial applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89534-74-7 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
(E)-2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |
Clé InChI |
PBWZEERIWACABP-GQCTYLIASA-N |
SMILES isomérique |
C/C=C(\C)/CSC |
SMILES canonique |
CC=C(C)CSC |
Densité |
0.859-0.864 |
Description physique |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
Solubilité |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


